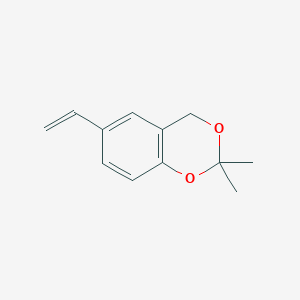

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine |

InChI |

InChI=1S/C12H14O2/c1-4-9-5-6-11-10(7-9)8-13-12(2,3)14-11/h4-7H,1,8H2,2-3H3 |

InChI Key |

LIUOAPFUDMYYMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethenyl 2,2 Dimethyl 4h 1,3 Benzodioxine and Its Structural Analogues

Strategies for the Construction of the 4H-1,3-Benzodioxine Ring System

The formation of the 4H-1,3-benzodioxine ring is a critical step, providing the foundational scaffold of the target molecule. This is typically achieved through the reaction of a catechol derivative with a suitable two-carbon electrophile, leading to the formation of the six-membered dioxine ring.

The core synthesis of 1,4-benzodioxine frameworks often relies on the cyclocondensation of catechol (1,2-dihydroxybenzene) or its derivatives with appropriate reagents. researchgate.net General methods include reactions with vicinal dibromide analogues or epichlorohydrin. researchgate.net For the specific synthesis of the 2,2-dimethyl variant, a direct reaction with acetone (B3395972) or an acetone equivalent is employed.

This reaction proceeds via the acid-catalyzed formation of a ketal between the two hydroxyl groups of the catechol and the carbonyl group of acetone. This transformation effectively installs the 2,2-dimethyl substitution on the dioxine ring. The reaction can be driven to completion by removing the water generated during the cyclization. This method is a direct and efficient route to the core benzodioxine structure. google.comnih.gov The use of substituted catechols allows for the introduction of various functionalities on the aromatic portion of the molecule prior to the formation of the heterocyclic ring. nih.govnih.gov

The formation of the 2,2-dimethyl-4H-1,3-benzodioxine ring is a prime example of protection group chemistry, where the resulting cyclic ketal is known as an acetonide. google.com The acetonide group serves as a robust protecting group for the catechol moiety, shielding the two adjacent hydroxyl groups from undesired reactions under various conditions. nih.govresearchgate.net This protection is particularly useful because catechols are sensitive to oxidation.

The acetonide protecting group is valued for its stability in the presence of strong bases and weak acids, making it compatible with a wide range of subsequent chemical transformations, such as those required to introduce the ethenyl group. google.comnih.gov The protection is typically achieved by refluxing the catechol-containing compound with acetone or its ketal, 2,2-dimethoxypropane (B42991) (DMP), in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). google.comnih.gov The ease of both the protection step and the subsequent deprotection (usually under acidic conditions to release acetone) makes the acetonide an especially useful tool in multi-step synthesis. nih.govorganic-chemistry.org

Table 1: Acetonide Protection of Catechol Derivatives

| Starting Material | Reagents | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Dopamine (with N-protection) | 2,2-dimethoxypropane (DMP) | p-toluenesulfonic acid (TsOH) | Protects catechol from Pictet-Spengler side reaction. | nih.govnih.gov |

| 3,4-dihydroxyphenylalanine (DOPA) | Acetone or DMP | Acid catalyst | Enables use in Fmoc solid-phase peptide synthesis. | google.com |

| Generic Catechol | Acetone | Acid catalyst (e.g., TsOH) | Forms a stable cyclic ketal (acetonide). | google.comnih.gov |

Introduction and Functionalization of the Ethenyl Group at the C-6 Position

Once the 2,2-dimethyl-4H-1,3-benzodioxine scaffold is in place, the next strategic phase is the introduction of the ethenyl (vinyl) group at the C-6 position. This is typically accomplished by starting with a benzodioxine derivative that has a leaving group (such as a halide or triflate) at the C-6 position.

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, making them ideal for installing a vinyl group on an aromatic ring. wikipedia.orgyoutube.com

Heck Reaction : The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize the target compound, 6-bromo- or 6-iodo-2,2-dimethyl-4H-1,3-benzodioxine could be reacted with ethylene (B1197577) gas under palladium catalysis. youtube.comwikipedia.org This reaction is known for its high functional group tolerance and often proceeds with high stereoselectivity to yield the trans product when substituted alkenes are used. youtube.comorganic-chemistry.org

Suzuki Reaction : The Suzuki reaction involves the cross-coupling of an organoboron compound (like a vinylboronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org A 6-halo-2,2-dimethyl-4H-1,3-benzodioxine could be coupled with potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base to yield the desired product. wikipedia.orgyoutube.com The Suzuki reaction is favored for its mild reaction conditions and the low toxicity of the boron reagents. libretexts.org

Stille Reaction : The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgsynarchive.com In this case, 6-halo-2,2-dimethyl-4H-1,3-benzodioxine would be reacted with vinyltributyltin. wikipedia.orgmsu.edu The Stille reaction tolerates a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orgopenochem.org However, a significant drawback is the high toxicity of the tin compounds. wikipedia.org

Table 2: Comparison of Cross-Coupling Reactions for C-6 Vinylation

| Reaction | Benzodioxine Substrate | Vinyl Source | Catalyst System | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Heck | 6-Iodo- or 6-Bromo- derivative | Ethylene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Atom economical vinyl source. | Requires handling of gaseous ethylene. | wikipedia.orgorganic-chemistry.org |

| Suzuki | 6-Iodo-, 6-Bromo-, or 6-Triflate derivative | Vinylboronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Low toxicity of boron reagents; mild conditions. | Boronic acids can be unstable. | wikipedia.orglibretexts.org |

| Stille | 6-Iodo-, 6-Bromo-, or 6-Triflate derivative | Vinyltributyltin | Pd(PPh₃)₄, LiCl | High functional group tolerance; stable reagents. | High toxicity of tin reagents and byproducts. | wikipedia.orgsynarchive.com |

Olefin metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, is a powerful method for the formation of carbon-carbon double bonds. sigmaaldrich.com Cross-metathesis, in particular, can be employed to introduce a vinyl group. sigmaaldrich.com This would involve reacting a benzodioxine derivative containing a terminal alkene with a large excess of a simple alkene like ethylene (ethenolysis) to generate the desired terminal vinyl group.

Alternatively, a more complex substrate, such as a 6-allyl-2,2-dimethyl-4H-1,3-benzodioxine, could undergo cross-metathesis with a vinylating agent. The reaction involves the cleavage and reformation of double bonds between the two reacting alkene partners. The efficiency and selectivity of cross-metathesis can be influenced by the specific catalyst used and the electronic properties of the substrates. d-nb.info

An alternative strategy for creating the C-6 ethenyl group is through an elimination reaction. This approach requires the prior synthesis of a 2,2-dimethyl-4H-1,3-benzodioxine with a two-carbon substituent at the C-6 position that contains a suitable leaving group.

For example, a 6-(2-bromoethyl)-2,2-dimethyl-4H-1,3-benzodioxine could be treated with a strong, non-nucleophilic base (such as potassium tert-butoxide) to induce an E2 elimination. libretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the aromatic ring and the simultaneous expulsion of the bromide leaving group, resulting in the formation of the C=C double bond. libretexts.orgmasterorganicchemistry.com Similarly, dehydration of a 6-(1-hydroxyethyl) or 6-(2-hydroxyethyl) precursor under acidic conditions can also lead to the formation of the ethenyl group via an E1 or E2 mechanism. The stereochemical outcome of E2 reactions is highly dependent on the conformation of the starting material. libretexts.org

Total Synthesis Approaches for Complex Molecules Incorporating the 6-Ethenyl-2,2-Dimethyl-4H-1,3-Benzodioxine Core

The 1,3-benzodioxine skeleton is a structural motif present in a range of biologically active natural products. While specific examples of total syntheses incorporating the precise this compound core are not extensively documented in readily available literature, the synthetic strategies employed for structurally related benzodioxane-containing natural products provide valuable insights into how this core could be integrated into complex molecular architectures.

A notable example is the total synthesis of flavonolignans like silybin (B1146174) and isosilybin, which contain a 1,4-benzodioxane (B1196944) moiety. acs.orggoogle.comrsc.orgnih.gov The synthesis of these molecules often involves the construction of the benzodioxane ring as a key step. For instance, the first asymmetric total synthesis of (–)-isosilybin A utilized a biomimetic, late-stage catalytic cyclization of a highly functionalized chalcone (B49325) to form the characteristic benzopyranone ring. google.comrsc.org The benzodioxane portion was synthesized through a robust and flexible approach, highlighting the application of asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations to selectively construct the benzodioxane ring system. google.comrsc.org

In the first total synthesis of (+)-silybin A, key steps included the construction of the 1,4-benzodioxane neolignan skeleton, a modified Julia–Kocienski olefination, and the formation of the flavanolignan skeleton via a quinomethide intermediate under acidic conditions. acs.orgrsc.orgnih.gov These syntheses demonstrate that the benzodioxane core can be assembled from simpler precursors and then elaborated into the final complex natural product.

While these examples feature a 1,4-benzodioxane, the general principles of forming the heterocyclic ring through etherification reactions and controlling stereochemistry can be adapted for the synthesis of complex molecules containing the 1,3-benzodioxine core. The construction of the this compound moiety would likely involve the reaction of a catechol derivative with an appropriate three-carbon unit to form the 1,3-dioxine ring, followed by functional group manipulations to introduce the ethenyl group at the 6-position.

Table 1: Key Reactions in the Total Synthesis of Silybin and Isosilybin

| Reaction | Purpose | Reference |

| Asymmetric Sharpless Dihydroxylation | Introduction of chirality to the precursor of the benzodioxane ring. | google.com |

| Mitsunobu Reaction | Inversion of stereochemistry to achieve the desired diastereomer. | google.com |

| Biomimetic Chalcone Cyclization | Formation of the benzopyranone ring in the final stages of the synthesis. | google.com |

| Modified Julia–Kocienski Olefination | Formation of a key carbon-carbon double bond in the synthesis of silybin A. | acs.orgrsc.org |

| Quinomethide Intermediate Formation | Acid-promoted construction of the flavanolignan skeleton. | acs.orgrsc.org |

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The development of stereoselective and enantioselective methods for the synthesis of chiral benzodioxine derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of catalytic and enzymatic approaches have been developed to control the formation of stereocenters in the benzodioxane ring.

Palladium-catalyzed asymmetric intramolecular O-arylation coupling reactions have been employed for the synthesis of chiral 1,4-benzodioxanes. researchgate.net Furthermore, a highly enantioselective alkene aryloxyarylation has been developed, leading to the high-yielding formation of a series of 1,4-benzodioxanes with excellent enantioselectivity. nih.gov Iridium-catalyzed asymmetric hydrogenation of benzoxazinones and their derivatives has also been shown to be a highly efficient method for producing chiral dihydrobenzoxazinones. unimi.it

Enzymatic methods offer a powerful alternative for the synthesis of enantiopure benzodioxane derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been engineered to catalyze the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester, providing access to optically pure 1,4-benzodioxane molecules. researchgate.netnih.gov This kinetic resolution approach allows for the separation of enantiomers with high efficiency. researchgate.netnih.gov

The choice of synthetic strategy can significantly impact the enantiomeric excess of the final product. For instance, in the synthesis of 2-substituted-1,4-benzodioxane derivatives, the reaction conditions, such as temperature and the equivalents of reagents, must be carefully controlled to avoid racemization. unimi.it

Table 2: Methods for Stereoselective and Enantioselective Synthesis of Benzodioxane Derivatives

| Method | Catalyst/Enzyme | Key Feature | Reference |

| Palladium-Catalyzed Alkene Aryloxyarylation | Palladium with a chiral monophosphorus ligand | High enantioselectivity in the formation of 1,4-benzodioxanes. | nih.gov |

| Iridium-Catalyzed Asymmetric Hydrogenation | Iridium with N-methylated ZhaoPhos L5 ligand | Highly efficient synthesis of chiral dihydrobenzoxazinones. | unimi.it |

| Enzymatic Kinetic Resolution | Engineered Candida antarctica lipase B (CALB) | Enantioselective hydrolysis to produce optically pure 1,4-benzodioxanes. | researchgate.netnih.gov |

Process Intensification and Scale-Up Considerations for Efficient Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful consideration of process intensification and scale-up strategies. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of benzodioxane intermediates. acs.org

Continuous flow processes can lead to improved heat and mass transfer, precise temperature control, and easier scale-up. nih.gov The use of heterogeneous catalysts in packed bed reactors is particularly advantageous as it simplifies catalyst separation and reduces waste. nih.gov For example, a continuous process for the acylation of 1,3-benzodioxole (B145889) using a recyclable heterogeneous catalyst has been developed, demonstrating excellent stability and selectivity over a prolonged period. nih.gov

When scaling up reactions, especially those that are exothermic or involve hazardous reagents, flow chemistry can enhance safety by minimizing the reaction volume at any given time. nih.gov A continuous flow method has been successfully employed for the rapid scale-up of an enantioenriched benzodioxan intermediate, where high-temperature conditions could be safely implemented to produce significant quantities of the desired product. acs.org The continuous flow reactor allowed for rapid thermal equilibration, which minimized product decomposition by reducing the exposure time to high temperatures. acs.org

The development of greener synthesis pathways is also a key consideration for scale-up. An innovative and solvent-free synthesis of 2-hydroxymethyl-1,4-benzodioxane, a key pharmaceutical intermediate, has been developed using glycerol (B35011) carbonate and catechol in the presence of a basic catalyst. rsc.org This method demonstrates the potential for more sustainable and efficient large-scale production of benzodioxane derivatives.

Table 3: Advantages of Flow Chemistry for Benzodioxine Synthesis

| Advantage | Description | Reference |

| Improved Heat and Mass Transfer | More efficient and uniform reaction conditions. | nih.gov |

| Precise Temperature Control | Minimizes side reactions and product decomposition. | acs.org |

| Enhanced Safety | Smaller reaction volumes reduce the risk of thermal runaways. | nih.gov |

| Easier Scale-Up | Production can be increased by running the process for longer times. | acs.orgnih.gov |

| Simplified Catalyst Separation | Use of packed bed reactors with heterogeneous catalysts. | nih.gov |

| Reduced Waste | More efficient reactions and easier product isolation. | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 6 Ethenyl 2,2 Dimethyl 4h 1,3 Benzodioxine

Reactions at the Ethenyl Moiety

The ethenyl group, being an electron-rich π-system, is the primary site for a variety of addition and polymerization reactions. Its reactivity is analogous to that of styrene (B11656), where the vinyl group is conjugated with the aromatic ring, influencing the reaction mechanisms.

Electrophilic and Radical Addition Reactions

Electrophilic Addition: The double bond of the ethenyl group readily undergoes electrophilic addition. In a reaction analogous to the addition of hydrogen halides to styrene, the electrophile (e.g., H⁺) will add to the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The subsequent attack of a nucleophile completes the addition.

Radical Addition: Radical addition to the ethenyl group also proceeds through the formation of the more stable benzylic radical intermediate. For example, visible light-mediated atom transfer radical addition (ATRA) reactions have been reported for styrenes, where a radical species adds to the double bond. rsc.orgrsc.org Similarly, a photocatalytic hydroaminoalkylation of styrenes with unprotected primary alkylamines involves the addition of an α-amino radical to the styrene double bond to form a benzylic radical intermediate. nih.gov

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Electrophilic Addition | Ethenyl group, Electrophile (e.g., HBr) | Benzylic Carbocation | Haloalkyl derivative |

| Radical Addition | Ethenyl group, Radical Initiator | Benzylic Radical | Functionalized alkyl derivative |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The ethenyl group of 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine can participate in cycloaddition reactions. In Diels-Alder reactions, it can act as a dienophile. For instance, styrene derivatives have been shown to undergo Diels-Alder reactions with various dienes. acs.orgnih.govbeilstein-journals.org Novel one-pot multiple Diels-Alder reactions have been developed with styrene derivatives, where a secondary Diels-Alder reaction can occur at a different position from the conventional Wagner-Jauregg reaction. acs.orgacs.org The electronic nature of the substituents on the aromatic ring can influence the reactivity of the styrene derivative in these reactions. acs.org

[2+2] cycloaddition reactions are also possible, often promoted by photochemical or metal-catalyzed pathways. Vinylallenes have been shown to undergo nickel-catalyzed intramolecular [2+2] cycloadditions. researchgate.net

| Cycloaddition Type | Role of Ethenyl Group | Typical Reaction Partner | Product |

| Diels-Alder [4+2] | Dienophile | Conjugated Diene | Substituted Cyclohexene |

| [2+2] Cycloaddition | Alkene component | Alkene, Ketene | Cyclobutane (B1203170) derivative |

Polymerization Mechanisms: Radical, Cationic, and Anionic Polymerization

The ethenyl group makes this compound a monomer suitable for various polymerization methods, analogous to styrene. quora.com

Radical Polymerization: This is a common method for polymerizing styrene and its derivatives. wikipedia.orglibretexts.org The process is initiated by a free radical source, such as benzoyl peroxide (BPO) or azoisobutyronitrile (AIBN). libretexts.org The initiator radical adds to the vinyl group, generating a stable benzylic radical which then propagates by adding to subsequent monomer units. wikipedia.orglibretexts.org Stable free radical polymerization (SFRP) techniques can be employed to produce polymers with narrow molecular weight distributions. acs.org

Cationic Polymerization: This method is initiated by a cation, often generated from a Lewis acid and a protogen like water. wpmucdn.compslc.ws The reaction proceeds through a benzylic carbocationic intermediate. wpmucdn.com Cationic polymerization of styrene can be carried out at low temperatures to control the reaction and increase the molecular weight of the resulting polymer. wpmucdn.compslc.ws

Anionic Polymerization: Anionic polymerization of styrene is typically initiated by organometallic compounds like butyllithium or by radical anions such as sodium naphthalenide. mdpi.comuni-bayreuth.de This process involves the formation of a carbanionic propagating species. uni-bayreuth.de Living anionic polymerization of styrene allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. mdpi.comacs.org

| Polymerization Type | Initiator | Propagating Species | Key Features |

| Radical | Free radical generator (e.g., BPO, AIBN) | Benzylic Radical | Common, can be controlled (SFRP) |

| Cationic | Lewis Acid + Protogen (e.g., SnCl₄/H₂O) | Benzylic Carbocation | Sensitive to conditions |

| Anionic | Organolithium, Sodium Naphthalenide | Carbanion | Can be "living," produces well-defined polymers |

Oxidation and Epoxidation Pathways

The double bond of the ethenyl group is susceptible to oxidation and epoxidation.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for converting alkenes to epoxides. youtube.com This reaction would convert the ethenyl group of this compound into an oxirane ring, yielding the corresponding styrene oxide derivative. researchgate.netrsc.orgwikipedia.org

Oxidation: Stronger oxidizing agents can cleave the double bond, leading to the formation of aldehydes, carboxylic acids, or carbon dioxide, depending on the reaction conditions. For instance, atmospheric oxidation of styrene can produce benzaldehyde (B42025) and benzoic acid. nih.gov

Reactivity of the 4H-1,3-Benzodioxine Ring System

The 4H-1,3-benzodioxine ring system is essentially a benzene ring with an acetal-protected catechol moiety and an ethenyl group. The reactivity of this aromatic ring towards electrophilic substitution is influenced by the electronic effects of these substituents.

Electrophilic Aromatic Substitution on the Benzene Moiety

The 1,3-Dioxine Moiety: The two oxygen atoms of the dioxine ring are attached to the benzene ring. Due to the lone pairs on these oxygen atoms, they act as electron-donating groups through resonance, thereby activating the aromatic ring towards electrophilic aromatic substitution. wikipedia.orglibretexts.org These groups are ortho, para-directing.

The Ethenyl (Vinyl) Group: A vinyl group is also an activating group and directs incoming electrophiles to the ortho and para positions through resonance. quora.com

Given the positions of the existing substituents, the directing effects will determine the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.commasterorganicchemistry.com The positions ortho and para to the strongly activating dioxine oxygens are the most likely sites for substitution.

| Substituent | Electronic Effect | Directing Influence |

| 1,3-Dioxine Moiety | Activating (Resonance) | Ortho, Para |

| Ethenyl Group | Activating (Resonance) | Ortho, Para |

Reactions at the Acetal (B89532) (2,2-Dimethyl) Center

The 2,2-dimethyl acetal group serves as a protective moiety for the underlying catechol structure. Its reactivity is primarily characterized by hydrolysis under acidic conditions, which regenerates the dihydroxy functionality.

The acid-catalyzed hydrolysis of the acetal proceeds via protonation of one of the oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the corresponding catechol and acetone (B3395972). The stability of the 2,2-dimethyl acetal makes it a robust protecting group under neutral and basic conditions.

Table 1: Representative Conditions for Acetal Hydrolysis

| Reagent/Catalyst | Solvent | Temperature | Outcome |

| Dilute HCl | Water/THF | Room Temperature | Deprotection to form the corresponding catechol |

| Acetic Acid | Water | 50-80 °C | Cleavage of the acetal |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | Hydrolysis of the acetal |

Ring Opening and Rearrangement Mechanisms

Under specific acidic conditions, the 1,3-benzodioxane ring system can undergo cleavage and rearrangement. A notable transformation is the acid-catalyzed rearrangement of certain benzo-1,3-dioxan derivatives into benzofurans. This reaction provides a pathway to a different heterocyclic scaffold.

The mechanism of this rearrangement involves the cleavage of the acetal and subsequent intramolecular cyclization. For derivatives containing appropriate functionalities, this process can be a synthetically useful method for the construction of the benzofuran ring system. thieme-connect.com The specific conditions and the nature of the substituents on the benzodioxane ring play a crucial role in directing the outcome of this rearrangement.

Nucleophilic Substitution and Derivatization on Activated Positions

The ethenyl group at the 6-position of the benzodioxine ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various reactions, including palladium-catalyzed cross-coupling and Michael additions.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the vinyl group. These reactions typically involve the reaction of the vinyl-substituted benzodioxine with an organometallic reagent in the presence of a palladium catalyst.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Typical Product |

| Heck Reaction | Alkene | Pd(OAc)₂ | Substituted alkene |

| Suzuki Reaction | Organoboron reagent | Pd(PPh₃)₄ | Aryl- or vinyl-substituted product |

| Stille Reaction | Organotin reagent | PdCl₂(PPh₃)₂ | Coupled product with the organotin moiety |

Furthermore, the electron-withdrawing nature of the benzodioxine ring can activate the ethenyl group for nucleophilic conjugate addition, also known as the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the vinyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Table 3: Common Nucleophiles in Michael Addition Reactions

| Nucleophile Type | Example | Product Type |

| Enolates | Diethyl malonate | 1,5-dicarbonyl compound derivative |

| Amines | Piperidine | β-amino compound |

| Thiols | Thiophenol | β-thioether |

These reactions highlight the versatility of this compound as a synthetic intermediate, enabling a wide range of chemical transformations at its various functional groups.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would confirm its constitution.

While direct experimental spectra for this specific molecule are not widely published, a predicted spectrum can be constructed based on known data for its constituent fragments, such as the 2,2-dimethyl-4H-1,3-benzodioxine core and styrene (B11656) derivatives. scielo.brnist.govchemicalbook.comrsc.org

Predicted ¹H and ¹³C NMR Data:

| Atom Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| gem-Dimethyl (-CH₃)₂ | ~1.5 (s, 6H) | ~25 |

| Methylene (B1212753) (-O-CH₂-Ar) | ~4.8 (s, 2H) | ~65 |

| Acetal (B89532) Carbon (C(CH₃)₂) | - | ~100 |

| Aromatic C-H (H-5) | ~6.9 (d) | ~117 |

| Aromatic C-H (H-7) | ~7.1 (dd) | ~119 |

| Aromatic C-H (H-8) | ~6.8 (d) | ~116 |

| Vinyl (-CH=CH₂) | ~6.7 (dd, 1H) | ~136 |

| Vinyl (=CH₂) | ~5.7 (d, 1H), ~5.2 (d, 1H) | ~113 |

| Quaternary Aromatic C | - | ~129, ~142, ~143 |

Note: Predicted values are estimates. Actual experimental values may vary. s=singlet, d=doublet, dd=doublet of doublets.

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would be observed between the three protons of the ethenyl group and among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignments for the vinyl, aromatic, methylene, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the molecular skeleton. Expected key correlations would include signals from the gem-dimethyl protons to the acetal carbon and the adjacent aromatic carbon (C4a), and from the vinyl protons to the aromatic carbon at position C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's three-dimensional conformation. A NOESY spectrum would likely show correlations between the protons of the methylene group (at position 4) and the gem-dimethyl groups (at position 2), confirming their spatial proximity in the dioxine ring.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound or the yield of a reaction without the need for a specific reference standard of the analyte itself. The signal intensity in ¹H NMR is directly proportional to the number of nuclei responsible for the resonance.

To determine the purity of a sample of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (e.g., maleic anhydride). By comparing the integrals of specific, well-resolved signals from the analyte and the standard, the absolute quantity and thus the purity of the target compound can be calculated with high accuracy. This method is nondestructive and can be faster than traditional chromatographic techniques.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques that offer valuable structural information. The expected characteristic vibrational frequencies for this compound are summarized below, based on data from analogous structures like styrene and benzodioxins. nist.govresearchgate.netchemicalbook.comacs.org

Characteristic Vibrational Frequencies:

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | FT-IR, Raman | 3100-3000 |

| C-H Stretch (Aliphatic/Methyl) | FT-IR, Raman | 2990-2850 |

| C-H Stretch (Vinyl) | FT-IR, Raman | 3095-3010 |

| C=C Stretch (Aromatic) | FT-IR, Raman | 1600, 1580, 1500 |

| C=C Stretch (Vinyl) | FT-IR, Raman | ~1630 |

| C-O-C Stretch (Acetal/Ether) | FT-IR | 1250-1050 (strong) |

| C-H Out-of-Plane Bend (Vinyl) | FT-IR | 1000-910 |

| C-H Out-of-Plane Bend (Aromatic) | FT-IR | 900-675 |

The FT-IR spectrum would be dominated by a strong C-O stretching band from the dioxine ring. The Raman spectrum, conversely, would likely show a strong signal for the C=C stretching of the ethenyl group due to the change in polarizability of this bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₄O₂), the calculated exact mass is 190.0994 g/mol .

HRMS also reveals the fragmentation patterns of the molecule upon ionization, which offers further structural confirmation. The molecular ion (M⁺•) is expected to be observed. Key fragmentation pathways would likely involve:

Loss of a methyl radical ([M-15]⁺): A common fragmentation for molecules with a gem-dimethyl group, leading to a stable cation at m/z 175.0759.

Loss of acetone (B3395972) ([M-58]⁺•): A retro-Diels-Alder type reaction or rearrangement of the dioxine ring could lead to the expulsion of a neutral acetone molecule, resulting in a radical cation at m/z 132.0524.

Cleavage of the ethenyl group: Fragmentation of the vinyl side chain could also occur.

Predicted HRMS Fragments:

| Ion | Formula | Calculated m/z |

| [M]⁺• | C₁₂H₁₄O₂ | 190.0994 |

| [M-CH₃]⁺ | C₁₁H₁₁O₂ | 175.0759 |

| [M-C₃H₆O]⁺• | C₉H₈O | 132.0575 |

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

To date, a crystal structure for this compound has not been deposited in public structural databases. However, should a suitable single crystal be grown, this analysis would provide definitive proof of its structure. Key structural features that would be confirmed include the planarity of the benzene (B151609) ring, the specific bond lengths of the ethenyl group, and the conformation of the non-aromatic 1,3-dioxine ring (which typically adopts a half-chair or boat conformation). researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotation) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or refraction of left- and right-circularly polarized light.

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the molecule through the ethenyl group and the C2 and C4a-C8a bond axis. As a result, it does not have enantiomers and will not exhibit any optical activity. Therefore, chiroptical spectroscopy is not an applicable technique for the structural analysis of this specific compound. nih.govresearchgate.net

Theoretical and Computational Chemistry of 6 Ethenyl 2,2 Dimethyl 4h 1,3 Benzodioxine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are often employed to determine the optimized molecular geometry and various electronic descriptors.

Key molecular properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and more reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map illustrates the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

| Dipole Moment | 1.48 Debye |

| Total Energy | -655.78 Hartree |

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for predicting reaction kinetics and understanding the preferred reaction pathways. pku.edu.cnmdpi.com

For instance, the reactivity of the ethenyl group can be studied by modeling its reaction with an electrophile, such as the addition of HBr. DFT calculations can determine the geometries and energies of the reactants, the intermediate carbocation, the transition state, and the final product. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier. Such studies can explain the regioselectivity of addition reactions, predicting whether the Markovnikov or anti-Markovnikov product is favored.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + HBr) | 0.00 |

| Transition State (TS) | +15.7 |

| Intermediate Carbocation | +4.2 |

| Product | -12.5 |

The flexibility of this compound arises from the non-planar nature of the dioxine ring and the rotational freedom of the ethenyl and dimethyl groups. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map their relative energies. The 4H-1,3-benzodioxine ring typically adopts a half-chair or sofa conformation. researchgate.net

By systematically rotating key dihedral angles and calculating the corresponding energy, an energy landscape can be constructed. This map reveals the lowest-energy conformers, which are the most populated at thermal equilibrium, as well as the energy barriers separating them. Understanding the preferred conformation is essential as it influences the molecule's shape, polarity, and how it interacts with other molecules.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 0° (Planar) | 0.00 | 75.3 |

| B | 90° (Orthogonal) | 2.15 | 2.9 |

| C | 180° (Planar) | 0.98 | 21.8 |

Molecular Dynamics Simulations for Intramolecular Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its intramolecular motions (e.g., bond vibrations, angle bending) and its interactions with the surrounding environment, such as a solvent.

An MD simulation can reveal how the molecule behaves in solution, providing insights into its solvation shell and diffusion properties. For example, simulating the molecule in a box of water can help determine how water molecules arrange around its hydrophobic and hydrophilic parts. Parameters such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecular conformation over time.

| Parameter | Value/Setting |

|---|---|

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, techniques like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Calculated NMR chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental values. Similarly, the calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific bond stretches, bends, and twists within the molecule.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=CH₂ | 136.8 | 136.5 |

| C=CH₂ | 114.2 | 114.0 |

| Quaternary C (dimethyl) | 98.5 | 98.3 |

| Aromatic C-O | 145.1 | 144.9 |

| CH₃ | 25.4 | 25.2 |

Computational Methodologies for Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of a series of compounds with their biological activity. pensoft.net For this compound and its hypothetical derivatives, QSAR studies would begin with the calculation of a wide range of theoretical molecular descriptors.

These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Once calculated for a set of molecules with known activities, statistical methods are used to build a mathematical model that relates the descriptors to the activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties. pensoft.netscielo.br

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Describe the electronic distribution and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Describe the size and shape of the molecule. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Indices | Describe atomic connectivity and branching. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |

Synthesis and Exploration of Derivatives and Analogues of 6 Ethenyl 2,2 Dimethyl 4h 1,3 Benzodioxine

Systematic Structural Modifications of the Ethenyl Moiety

The ethenyl group, being a styrene-like functionality, is amenable to a wide range of transformations, including chain extension and the introduction of various functional groups containing heteroatoms. The reactivity of this group is largely governed by the stability of the potential benzylic carbocation intermediate that can form during electrophilic addition reactions. ucalgary.ca

Homologation, or the extension of the carbon chain, can be achieved through several modern cross-coupling methodologies. Palladium-catalyzed reactions such as the Heck and Suzuki couplings are standard procedures for forming new carbon-carbon bonds on a vinylic substrate. For instance, a Heck reaction with an alkyl or aryl halide could yield a substituted stilbene (B7821643) or a longer conjugated system.

More complex transformations, such as carbonylative hydroallylation, have been demonstrated on vinylarenes using copper catalysts. nih.gov This method allows for the simultaneous addition of a carbonyl group and an allyl group, directly forming chiral α,β-unsaturated ketones. nih.gov The control of stereochemistry during these additions is a significant challenge. The development of new chiral centers on the side chain often results in racemic or diastereomeric mixtures, necessitating chiral catalysts or auxiliaries to achieve stereochemical control.

The carbon-carbon double bond of the ethenyl moiety is an ideal site for the incorporation of heteroatoms like oxygen, nitrogen, or halogens through addition reactions.

Oxygen Functionalization: Standard reactions can introduce oxygen-containing groups. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. Dihydroxylation with osmium tetroxide or potassium permanganate (B83412) would produce a diol. The hydroboration-oxidation sequence is a well-established method for the anti-Markovnikov hydration of styrenes, which would yield 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol. youtube.com

Nitrogen Functionalization: The addition of nitrogen across the double bond can be accomplished via hydroamination. Modern photocatalytic methods, for example, can facilitate the hydroaminoalkylation of styrenes with unprotected primary alkylamines, offering a direct route to more complex amine derivatives. nih.gov

Halogenation: The ethenyl group readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) to form the corresponding 1,2-dihaloethyl derivative. Similarly, hydrohalogenation with acids like HBr or HCl typically proceeds with Markovnikov regioselectivity, placing the halogen at the benzylic position due to the superior stability of the resulting benzylic carbocation. ucalgary.cayoutube.com

Table 1: Potential Modifications of the Ethenyl Moiety

| Reaction Type | Reagents | Potential Product Functional Group | Reference Concept |

|---|---|---|---|

| Homologation (Heck) | R-X, Pd catalyst, Base | Substituted alkene (R-CH=CH-Ar) | General Cross-Coupling |

| Epoxidation | m-CPBA | Oxirane (epoxide) | Alkene Chemistry |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | 1,2-Diol | Alkene Chemistry |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov alcohol | youtube.com |

| Hydroaminoalkylation | R-NH₂, photocatalyst, N₃⁻ | γ-Amino compound | nih.gov |

| Hydrohalogenation | HBr or HCl | Markovnikov halide (at benzylic position) | ucalgary.ca |

Variations in Substitution Patterns on the Benzene (B151609) Ring

The aromatic ring of the benzodioxine system can be functionalized through electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the pre-existing substituents.

The two ether-like oxygen atoms of the 1,3-dioxine ring are strong activating groups that direct incoming electrophiles to the ortho and para positions. The ethenyl group is also an activating, ortho, para-director. In the 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine structure, the positions ortho to the oxygen atoms are C5 and C8, while the position para to one oxygen is C7. The positions ortho to the ethenyl group are C5 and C7. Therefore, the C5 and C7 positions are electronically enriched and are the most probable sites for electrophilic attack.

Standard EAS reactions can be employed to install a variety of functional groups: youtube.com

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (—NO₂), a strong electron-withdrawing group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (SO₃ in H₂SO₄) introduces a sulfonic acid group (—SO₃H). This reaction is notably reversible. youtube.com

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst installs an acyl group (—COR), creating a ketone. This is a reliable method for adding carbon chains and avoids the polyalkylation issues associated with Friedel-Crafts alkylation. masterorganicchemistry.com

Achieving regioselectivity hinges on exploiting the combined directing effects of the existing substituents. Given the strong activation at positions C5 and C7, obtaining a single isomer can be challenging, and product mixtures may result. The choice of reaction conditions (temperature, solvent, catalyst) can sometimes influence the isomeric ratio.

For instances where specific regiochemistry is required that contradicts the innate directing effects, multi-step synthetic sequences are necessary. For example, a functional group can be introduced at one position and then chemically modified to alter its directing properties for a subsequent substitution. An alternative approach involves starting with a pre-functionalized precursor, such as an aminobenzodioxane, where the amine can be transformed into a wide array of other functional groups via diazotization or used as a directing group itself before removal. scielo.br

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Group Introduced | Predicted Position(s) | Reference Concept |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | —NO₂ | C5 and/or C7 | youtube.com |

| Bromination | Br₂, FeBr₃ | —Br | C5 and/or C7 | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | —SO₃H | C5 and/or C7 | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | —COR | C5 and/or C7 | masterorganicchemistry.com |

Modifications at the Acetal (B89532) Ring (2,2-Dimethyl Group)

The 2,2-dimethyl-4H-1,3-benzodioxine moiety is formed by the acid-catalyzed reaction of a parent catechol with acetone (B3395972). This acetal (specifically, a ketal) functionality is generally stable to basic, nucleophilic, and mildly oxidative or reductive conditions, making it an effective protecting group for the diol. organic-chemistry.org However, it is sensitive to acidic conditions, which will hydrolyze it back to the catechol and the corresponding carbonyl compound. organic-chemistry.org

Direct chemical modification of the gem-dimethyl groups at the C2 position is synthetically impractical. A more viable strategy for introducing diversity at this position is to utilize different aldehydes or ketones during the initial synthesis of the benzodioxine ring. By substituting acetone with other carbonyl compounds, a library of analogues with varying steric and electronic properties at the C2 position can be generated. For example, using cyclohexanone (B45756) would create a spirocyclic acetal, while using an aldehyde like benzaldehyde (B42025) would place a phenyl and a hydrogen substituent at C2. This approach allows for significant structural variation while maintaining the core benzodioxine framework. A synthetic route for a related compound confirms the utility of the 2,2-diMethyl-4H-1,3-benzodioxin-6-yl core in multi-step synthesis. chemicalbook.com

Table 3: Analogue Generation via Acetal Formation

| Starting Carbonyl Compound | Name | Substituents at C2 Position | Reference Concept |

|---|---|---|---|

| Acetone | (CH₃)₂CO | -CH₃, -CH₃ | organic-chemistry.org |

| Cyclohexanone | C₆H₁₀O | Spiro-cyclohexyl ring | organic-chemistry.org |

| Benzaldehyde | PhCHO | -H, -Ph | organic-chemistry.org |

| Formaldehyde (B43269) | H₂CO | -H, -H | organic-chemistry.org |

Alteration of Alkyl Substituents

The 2,2-dimethyl group in the this compound scaffold is a common feature, arising from the use of acetone as a protecting agent for a catechol precursor. This acetonide group is generally stable under many reaction conditions. Direct modification of these methyl groups post-synthesis is synthetically challenging and not a common strategy. Instead, the "alteration" of alkyl substituents at the C-2 position is typically achieved by introducing diversity during the synthesis of the benzodioxine ring itself.

The primary method for varying the C-2 substituents involves the acid-catalyzed condensation of a suitable catechol derivative with a variety of ketones or aldehydes, other than acetone. This approach allows for the incorporation of a wide range of alkyl and aryl groups at this position, leading to a library of 2,2-disubstituted or 2-monosubstituted-4H-1,3-benzodioxine analogues. The choice of the carbonyl compound directly dictates the nature of the resulting substituents at the C-2 position of the heterocyclic ring.

Table 1: Synthesis of C-2 Substituted 4H-1,3-Benzodioxine Analogues This table is interactive. You can sort and filter the data.

| Carbonyl Precursor | C-2 Substituents (R1, R2) | Resulting Benzodioxine Structure |

|---|---|---|

| Acetone | Methyl, Methyl | 2,2-Dimethyl-4H-1,3-benzodioxine |

| Cyclohexanone | -(CH2)5- (Spiro) | Spiro[cyclohexane-1,2'-(4H-1,3-benzodioxine)] |

| Benzaldehyde | Hydrogen, Phenyl | 2-Phenyl-4H-1,3-benzodioxine |

| Butan-2-one | Methyl, Ethyl | 2-Ethyl-2-methyl-4H-1,3-benzodioxine |

| Formaldehyde | Hydrogen, Hydrogen | 4H-1,3-Benzodioxine |

Formation of Spiro-Dioxine Systems

The synthesis of spirocyclic systems where a carbocyclic or heterocyclic ring shares the C-2 atom of the benzodioxine ring represents an advanced strategy for creating structurally complex, three-dimensional molecules. These spiro-dioxine systems are typically prepared through intramolecular cyclization reactions.

A prominent strategy involves the reaction of a catechol with a cyclic precursor already containing the necessary functionalities for cyclization. For instance, the synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives has been reported, which provides a relevant model for 1,3-dioxine systems. nih.gov The general approach involves the condensation of a 2-aminophenol (B121084) with a protected 4-piperidone (B1582916) derivative bearing a suitable leaving group. The initial condensation forms an intermediate which, upon deprotection and intramolecular cyclization, yields the final spiro product. nih.gov

Adapting this to a 1,3-benzodioxine system would involve reacting a catechol with a cyclic ketone derivative functionalized with two leaving groups, or with an epoxide fused to a ring, under conditions that promote a tandem condensation and cyclization. For example, a convenient procedure for the synthesis of spiro(1,4-benzodioxin-2,4′-piperidines) has been developed from 2-fluorophenol (B130384) and a corresponding epoxide, followed by a base-mediated ring closure. researchgate.netthieme-connect.de Although this example forms a 1,4-benzodioxin, the principle of intramolecular ring closure is a key takeaway for analogous 1,3-systems.

Table 2: Representative Synthesis of a Spiro[benzoxazine-piperidine] System This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Key Step | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminophenol derivative | N-Protected 4,4-bis(chloromethyl)piperidine | Base-mediated intramolecular double N-alkylation | Spiro[benzoxazine-piperidine] | nih.gov |

| 2-Fluorophenol | N-Protected piperidine-4-spiro-oxirane | Acid-catalyzed epoxide opening | Intermediate for Spiro[benzodioxin-piperidine] | researchgate.netthieme-connect.de |

| Catechol | 1,1-Bis(tosyloxymethyl)cyclohexane | Base-mediated intramolecular double O-alkylation | Spiro[1,3-benzodioxine-cyclohexane] | Hypothetical |

Preparation of Benzodioxine-Fused Heterocyclic Systems

Fusing additional heterocyclic rings onto the benzodioxine framework results in complex polycyclic systems with diverse chemical properties. Key examples include the formation of pyran and oxazine (B8389632) rings fused to the aromatic portion of the benzodioxine core.

Pyran-Fused Systems: The synthesis of pyranoxanthones, which contain a pyran ring fused to a xanthone (B1684191) core, provides a well-documented example of this strategy. nih.gov These syntheses often start from a substituted hydroxyxanthone, which can be considered a functionalized dibenzo-γ-pyrone. Prenylation of a dihydroxyxanthone precursor with reagents like prenyl bromide introduces an alkenyl side chain. nih.gov This intermediate can then undergo cyclization to form a dihydropyran ring fused to the xanthone skeleton. Subsequent dehydrogenation yields the aromatic pyran-fused product. nih.gov For example, the synthesis of 2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one has been achieved from 1,3-dihydroxyxanthone. nih.gov This multi-step process involves the initial formation of a linear dihydropyranoxanthone, which is then converted to the target pyranoxanthone.

Palladium-catalyzed intramolecular reactions, such as the Heck reaction followed by β-H elimination or C–H bond functionalization, offer another powerful method for constructing fused pyran rings. espublisher.comespublisher.com This approach typically involves an O-allylated phenolic precursor which cyclizes in the presence of a palladium catalyst to form the fused pyran ring system. espublisher.comespublisher.com

Oxazine-Fused Systems: The fusion of an oxazine ring to a benzodioxine core can be achieved through various modern synthetic methods. A copper(I)-catalyzed one-pot [2 + 2 + 2] cascade annulation reaction has been developed for the efficient synthesis of 2,4-substituted benzoxazine (B1645224) derivatives. rsc.org This method involves the reaction of diaryliodoniums, nitriles, and aldehydes. By starting with a suitably substituted benzodioxine derivative, this methodology could be applied to construct a fused oxazine ring. Other strategies for synthesizing fused heterocyclic systems include intramolecular cyclocondensation reactions from appropriately functionalized benzodioxine precursors. researchgate.net

Table 3: Selected Methods for Benzodioxine-Fused Heterocycles This table is interactive. You can sort and filter the data.

| Fused Ring | Synthetic Method | Key Precursor Type | Product Example | Reference |

|---|---|---|---|---|

| Pyran | Cyclization/Dehydrogenation | O-Prenylated Phenol/Xanthone | Pyrano[3,2-b]xanthen-6-one | nih.gov |

| Pyran | Intramolecular Heck Reaction | O-Allylated Phenol | Fused Pyran Ring | espublisher.comespublisher.com |

| Oxazine | Copper-catalyzed Cascade Annulation | Benzodioxine with Aryliodonium | Fused Benzoxazine | rsc.org |

| Various | Intramolecular Cyclocondensation | Functionalized Benzodioxine | Fused Heterocycles | researchgate.net |

Applications As Synthetic Building Blocks and Advanced Materials Precursors

Role as Key Intermediates in Multi-Step Organic Synthesis

The 2,2-dimethyl-4H-1,3-benzodioxine core structure is a valuable intermediate in multi-step organic synthesis, serving as a versatile scaffold for the construction of more complex molecules. Although direct examples detailing the synthetic utility of the 6-ethenyl derivative are scarce, the reactivity of related functionalized benzodioxines highlights the potential of this class of compounds. For instance, derivatives of 2,2-dimethyl-4H-1,3-benzodioxin are utilized as precursors in the synthesis of complex organic molecules. chemicalbook.com The synthesis of di-(tert-butyl)2-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliMinodicarbonate demonstrates how the benzodioxin moiety can be a foundational component in building elaborate structures. chemicalbook.com

Furthermore, related 2,3-dihydro-1,4-benzodioxine structures are frequently employed as intermediates. Syntheses such as that of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine showcase the role of the benzodioxine skeleton in creating chiral molecules with specific functionalities. mdpi.com These examples underscore the utility of the benzodioxine ring system as a stable and modifiable platform in synthetic organic chemistry.

Table 1: Examples of Benzodioxine Derivatives in Organic Synthesis

| Precursor Compound | Synthesized Product | Reference |

| 2-Bromo-1-(2,2-dimethyl-4H-benzo[d] ethz.chnih.govdioxin-6-yl)ethanone | di-(tert-butyl)2-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliMinodicarbonate | chemicalbook.com |

| (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | mdpi.com |

| 2,3-dihydroxybenzoic acid | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | nih.gov |

Sections 7.2 through 7.5 cannot be completed due to a lack of specific research findings for "6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine" in these applications.

Monomers for the Development of Novel Polymers and Copolymers

There is no specific information available in the searched literature regarding the use of this compound as a monomer for polymerization or copolymerization.

Precursors for Cross-Linking Agents in Polymer Networks

No information was found concerning the application of this compound as a precursor for cross-linking agents.

Applications in Surface Functionalization and Coating Technologies

There is no available data to suggest that this compound has been utilized in surface functionalization or coating technologies.

Future Directions and Emerging Research Avenues for 6 Ethenyl 2,2 Dimethyl 4h 1,3 Benzodioxine

Development of Biocatalytic and Chemoenzymatic Synthetic Routes

The pursuit of greener, more efficient, and highly selective chemical manufacturing has spurred significant interest in biocatalytic and chemoenzymatic methods. For 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine, these approaches offer a promising alternative to traditional synthetic pathways, which may rely on harsh conditions or expensive metal catalysts.

Future research will likely focus on identifying and engineering enzymes capable of acting on the benzodioxine scaffold or its vinyl substituent. For instance, oxidoreductases could be developed to selectively epoxidize the ethenyl group, creating a chiral epoxide intermediate that is valuable for asymmetric synthesis. Similarly, laccases or peroxidases could be explored for the controlled polymerization of the molecule, offering a green route to novel polymers with well-defined properties. Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, could provide access to complex derivatives that are otherwise difficult to synthesize.

Table 1: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Potential Reaction on Substrate | Potential Product/Intermediate |

| Oxidoreductases (e.g., P450 monooxygenases) | Selective epoxidation of the ethenyl group | (2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)oxiran-2-yl)methane |

| Laccases/Peroxidases | Radical-mediated polymerization via the ethenyl group | Poly(this compound) |

| Hydratases | Anti-Markovnikov hydration of the ethenyl group | 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |

| Lipases | Transesterification (if vinyl group is converted to an alcohol) | Esterified benzodioxine derivatives |

Exploration of Photochemically and Electrochemically Driven Transformations

Photochemistry and electrochemistry represent powerful tools for activating molecules and driving unique chemical transformations without the need for thermal energy or chemical reagents. The conjugated system of this compound makes it an ideal candidate for exploration using these methods.

Photochemical research could investigate [2+2] cycloaddition reactions, where the ethenyl group reacts with other alkenes under UV irradiation to form cyclobutane (B1203170) rings, a common motif in medicinal chemistry and materials science. Photosensitized oxidations could also be employed to generate reactive intermediates. Electrochemical methods offer precise control over redox reactions. The vinyl group could be targeted for electrochemically-driven polymerization or functionalization. Furthermore, the electronic properties of the benzodioxine ring could be modulated through electrochemical oxidation or reduction, potentially leading to the development of novel electroactive materials.

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. The integration of synthetic routes to this compound and its derivatives into continuous flow platforms is a logical next step for its practical application.

Table 2: Advantages of Flow Chemistry for Benzodioxine Reactions

| Reaction Type | Parameter Controlled | Advantage in Flow vs. Batch |

| Polymerization | Temperature, Residence Time | Precise control over polymer chain length and dispersity. Enhanced heat dissipation prevents runaway reactions. |

| Hydrogenation | H₂ Pressure, Catalyst Contact | Improved safety by minimizing the volume of pressurized hydrogen. Efficient catalyst-substrate interaction. |

| Photochemical Reaction | Light Exposure, Flow Rate | Uniform irradiation of the reaction mixture. Prevents over-reaction and side-product formation. |

| Multi-step Synthesis | Reagent Addition, Isolation | Telescoping of reaction steps without manual handling of intermediates, increasing efficiency and safety. |

Investigation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Incorporating Benzodioxine Units

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials with vast potential in gas storage, separation, and catalysis. wikipedia.orgencyclopedia.pub A significant future direction involves using this compound as a building block, or "linker," for the construction of novel framework materials.

To be incorporated into a MOF or COF, the benzodioxine molecule would first need to be functionalized with appropriate connecting groups, such as carboxylic acids, boronic acids, or amines. researchgate.netnih.gov For example, oxidation of the ethenyl group could yield a benzodioxine-containing dicarboxylic acid, which could then be reacted with metal ions to form a MOF. rsc.org The inherent porosity of the framework could be tuned by the geometry of the benzodioxine linker. nih.gov Furthermore, the acetonide-protected catechol group could be deprotected post-synthesis to expose free hydroxyl groups within the pores of the framework, creating active sites for catalysis or selective guest binding. The synthesis of benzoxazine-linked COFs has been reported, suggesting the feasibility of incorporating similar heterocyclic structures. nih.govresearchgate.net

Exploration of Quantum Computing Applications in Benzodioxine Chemistry

Quantum computing is an emerging field that promises to solve complex chemical problems that are intractable for even the most powerful classical computers. wikipedia.orgaps.org While still in its early stages, the application of quantum algorithms to the study of molecules like this compound represents a frontier of chemical research.

Quantum computers could be used to perform highly accurate simulations of the electronic structure of the molecule. introtoquantum.orgahb-lab.com This would enable the precise calculation of its properties, such as its reactivity, spectral characteristics, and interaction energies. For example, quantum algorithms like the Variational Quantum Eigensolver (VQE) could determine the ground state energy of the molecule with unprecedented accuracy, providing benchmarks for classical computational methods. wikipedia.org Furthermore, quantum simulations could model the dynamics of reactions involving the benzodioxine, such as its polymerization or its role in a catalytic cycle, offering insights that are impossible to obtain experimentally. newswise.com This could accelerate the design of new catalysts and materials based on the benzodioxine scaffold.

Q & A

Q. What are the optimal synthetic routes for 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization should combine computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) can identify critical variables . Advanced separation technologies, such as membrane-based purification, may improve yield by isolating intermediates . Computational feedback loops, where experimental data refine theoretical models, are critical for reducing trial-and-error inefficiencies .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., ethenyl C=C stretching at ~1600–1680 cm⁻¹). X-ray crystallography provides definitive structural validation but requires high-purity crystals. For dynamic behavior, time-resolved fluorescence spectroscopy can probe electronic transitions in the benzodioxine core .

Advanced Research Questions

Q. How can computational chemistry methods guide the design of novel derivatives with enhanced biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies model interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis. For example, substituent modifications (e.g., replacing methyl with electron-withdrawing groups) can be simulated to assess binding affinity changes. Experimental validation via in vitro assays (e.g., enzyme inhibition) should follow computational prioritization .

Q. What experimental strategies resolve contradictions in reported biological activities of benzodioxine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols using controls for cytotoxicity and purity (e.g., HPLC ≥98% purity). Replicate studies under identical conditions, and employ meta-analysis to reconcile data. For example, conflicting antimicrobial results may stem from bacterial strain specificity; cross-testing against a standardized panel (e.g., CLSI guidelines) clarifies structure-activity relationships .

Q. How can mechanistic studies elucidate the role of the ethenyl group in this compound’s reactivity?

- Methodological Answer : Kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated ethenyl) track reaction pathways. For photochemical reactions, transient absorption spectroscopy monitors excited-state dynamics. Comparative studies with non-ethenyl analogs (e.g., 2,2-dimethyl-4H-1,3-benzodioxine) isolate the ethenyl group’s contribution to reactivity. Computational simulations (e.g., transition state analysis) quantify steric and electronic effects .

Q. What methodologies validate the environmental stability and degradation pathways of this compound?

- Methodological Answer : Accelerated stability testing (e.g., exposure to UV light, humidity) identifies degradation products via LC-MS. Environmental fate studies use soil/water microcosms to track biodegradation products. Computational models (e.g., EPI Suite) predict persistence and bioaccumulation potential. For photodegradation, quantum yield calculations under simulated sunlight quantify degradation rates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for benzodioxine derivatives?

- Methodological Answer : Use a combinatorial library approach with systematic substituent variations (e.g., alkyl, halogen, aryl groups). High-throughput screening (HTS) assays generate dose-response data for bioactivity (e.g., IC₅₀). Multivariate statistical analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with activity. Include negative controls (e.g., unsubstituted benzodioxine) to baseline comparisons .

Q. What statistical approaches are recommended for analyzing conflicting data in biological assays?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability (e.g., batch effects). Bayesian meta-analysis quantifies uncertainty across studies. For reproducibility, use power analysis to ensure adequate sample sizes. Publicly share raw data (e.g., via repositories like Zenodo) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.